1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one
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Overview
Description
1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one typically involves the reaction of 4-chloro-1H-pyrazole with 2-bromo-5-fluoroacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the acetophenone derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but lacks the fluorine substituent.
1-(2-(4-Fluoro-1h-pyrazol-1-yl)-5-chlorophenyl)ethan-1-one: Similar structure but with reversed positions of chlorine and fluorine.
1-(2-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one: Similar structure but with different positions of the substituents on the phenyl ring.
Uniqueness
1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one is unique due to the specific arrangement of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it suitable for particular applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H8ClFN2O |
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Molecular Weight |
238.64 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)-5-fluorophenyl]ethanone |
InChI |
InChI=1S/C11H8ClFN2O/c1-7(16)10-4-9(13)2-3-11(10)15-6-8(12)5-14-15/h2-6H,1H3 |
InChI Key |
LNAHIGGQTFUFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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